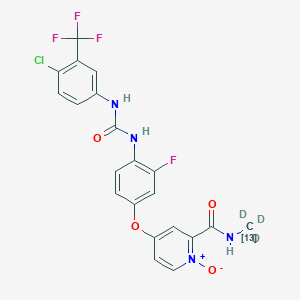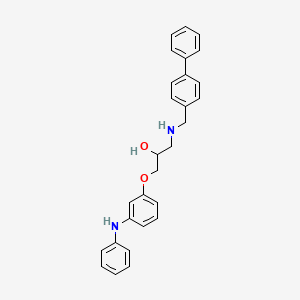
Anti-melanoma agent 1
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Anti-melanoma agent 1 is a compound designed to target and treat melanoma, a type of skin cancer known for its aggressive nature and poor prognosis. Melanoma originates from melanocytes, the cells responsible for producing melanin, the pigment that gives skin its color. Despite advancements in treatment, melanoma remains a significant challenge due to its rapid proliferation and resistance to conventional therapies .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of anti-melanoma agent 1 involves multiple steps, starting with the preparation of the core structure, followed by the introduction of functional groups that enhance its anti-cancer properties. The synthetic route typically includes:
Step 1: Formation of the core structure through a series of condensation reactions.
Step 2: Introduction of functional groups via substitution reactions under controlled conditions.
Step 3: Purification and crystallization to obtain the final product with high purity.
Industrial Production Methods: Industrial production of this compound involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions to ensure consistency and yield, using large-scale reactors, and implementing stringent quality control measures to maintain the compound’s efficacy and safety .
Análisis De Reacciones Químicas
Types of Reactions: Anti-melanoma agent 1 undergoes various chemical reactions, including:
Oxidation: Conversion of specific functional groups to enhance its reactivity.
Reduction: Reduction of certain moieties to improve its stability.
Substitution: Introduction of different substituents to modify its biological activity.
Common Reagents and Conditions:
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, alkylating agents.
Major Products: The major products formed from these reactions include derivatives with enhanced anti-cancer properties, improved solubility, and increased stability .
Aplicaciones Científicas De Investigación
Anti-melanoma agent 1 has a wide range of applications in scientific research, including:
Chemistry: Used as a model compound to study reaction mechanisms and develop new synthetic methodologies.
Biology: Investigated for its effects on cellular processes, including apoptosis and cell cycle regulation.
Medicine: Explored as a potential therapeutic agent for treating melanoma and other cancers.
Industry: Utilized in the development of new anti-cancer drugs and formulations
Mecanismo De Acción
The mechanism of action of anti-melanoma agent 1 involves targeting specific molecular pathways that are crucial for melanoma cell survival and proliferation. It primarily acts by:
Inhibiting Tyrosinase: An enzyme involved in melanin synthesis, leading to reduced melanin production and increased susceptibility of melanoma cells to treatment.
Blocking PD-1/PD-L1 Interaction: Enhancing the immune system’s ability to recognize and destroy melanoma cells.
Inducing Apoptosis: Triggering programmed cell death in melanoma cells through the activation of specific signaling pathways
Comparación Con Compuestos Similares
Anti-melanoma agent 1 is unique compared to other anti-melanoma compounds due to its specific mechanism of action and molecular targets. Similar compounds include:
Vemurafenib: A BRAF inhibitor used to treat melanoma with the BRAF V600E mutation.
Cobimetinib: A MEK inhibitor used in combination with BRAF inhibitors for enhanced efficacy.
Nivolumab: An immune checkpoint inhibitor targeting PD-1, used in advanced melanoma treatment
This compound stands out due to its dual mechanism of inhibiting tyrosinase and blocking PD-1/PD-L1 interaction, making it a promising candidate for combination therapies and overcoming resistance seen with other treatments .
Propiedades
Fórmula molecular |
C28H28N2O2 |
|---|---|
Peso molecular |
424.5 g/mol |
Nombre IUPAC |
1-(3-anilinophenoxy)-3-[(4-phenylphenyl)methylamino]propan-2-ol |
InChI |
InChI=1S/C28H28N2O2/c31-27(20-29-19-22-14-16-24(17-15-22)23-8-3-1-4-9-23)21-32-28-13-7-12-26(18-28)30-25-10-5-2-6-11-25/h1-18,27,29-31H,19-21H2 |
Clave InChI |
OOXIDWAKDUZBSL-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)C2=CC=C(C=C2)CNCC(COC3=CC=CC(=C3)NC4=CC=CC=C4)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





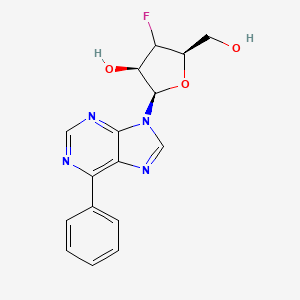


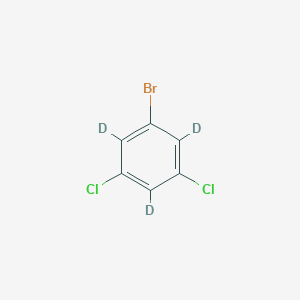
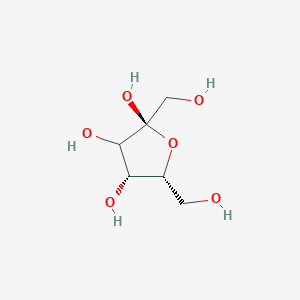
![azane;[(2R)-1,1,2,3,3-pentadeuterio-2-hydroxy-3-[hydroxy-[(2R,3R,5S,6R)-2,3,4,5,6-pentahydroxycyclohexyl]oxyphosphoryl]oxypropyl] heptadecanoate](/img/structure/B12401956.png)


![(2R)-4-(1-adamantyl)-N-[2-[4-[4-amino-3-[4-phenoxy-3-(prop-2-enoylamino)phenyl]pyrazolo[3,4-d]pyrimidin-1-yl]piperidin-1-yl]ethyl]-2-methylbutanamide](/img/structure/B12401962.png)
